![molecular formula C11H11Cl2N3OS B1326634 5-[(2,5-二氯苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇 CAS No. 861240-03-1](/img/structure/B1326634.png)

5-[(2,5-二氯苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

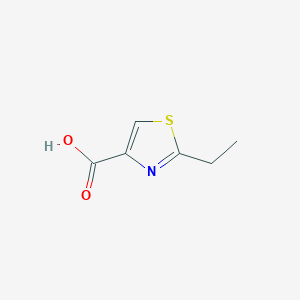

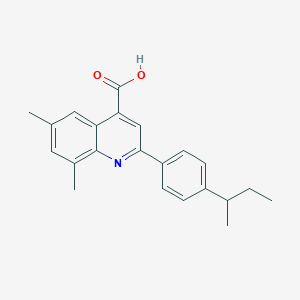

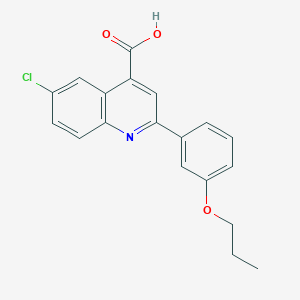

The compound "5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential pharmaceutical applications. The specific compound is characterized by the presence of a 2,5-dichlorophenoxy methyl group and an ethyl group attached to the triazole ring, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or isothiocyanates. For example, the synthesis of related triazole-thiol compounds has been reported using starting materials such as phenyl benzoates, which undergo Fries rearrangement and subsequent reactions to yield the triazole-thiol derivatives . Another approach involves the reaction of amino-triazole-thiones with various aldehydes or acyl chlorides to introduce different substituents on the triazole ring . The synthesis of the compound of interest would likely follow similar strategies, with specific reagents chosen to introduce the 2,5-dichlorophenoxy methyl and ethyl groups at the appropriate positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings or substituents . Additionally, computational methods like density functional theory (DFT) can predict the optimized geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation . The molecular structure of the compound would likely show characteristic features of triazole derivatives, such as the planarity of the triazole ring and the orientation of the substituents.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the nitrogen atoms in the triazole ring and the thiol group. These sites can undergo nucleophilic substitution, oxidation, and coordination with metal ions, among other reactions. The reactivity can be influenced by the electronic effects of the substituents, as seen in the synthesis of fused triazole compounds with anti-inflammatory and molluscicidal activities . The specific reactivity of "5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" would depend on the electronic and steric properties imparted by the 2,5-dichlorophenoxy methyl and ethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn influence the compound's crystalline structure and solubility . The chemical properties, including acidity, basicity, and redox potential, are also affected by the substituents' electronic effects. For instance, the antibacterial and antioxidative activities of triazole derivatives are related to their ability to interact with biological molecules and scavenge free radicals . The compound of interest would exhibit properties consistent with its triazole-thiol class, with specific characteristics arising from its unique substituents.

科学研究应用

抗炎和杀软体动物活性5-[(2,5-二氯苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇及其相关化合物已被合成并评估其抗炎和杀软体动物活性。某些衍生物,特别是与三唑环稠合的衍生物,表现出强效的抗炎作用,呈剂量依赖性。此外,一些化合物表现出有希望的杀软体动物活性,标志着它们在害虫控制和作为研究炎症机制的工具方面的潜力 (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

晶体结构分析相关化合物的晶体结构已被彻底研究,以了解它们的分子几何形状和相互作用。这些分析提供了对这些化合物的分子构型和潜在反应性的宝贵见解,这对于设计药物和其他化学试剂至关重要 (Xue et al., 2008).

全氟烷基衍生物的合成研究还集中在合成相关化合物的全氟烷基衍生物。这些衍生物已通过乙硫醇通过多步反应序列制备。红外、核磁共振和质谱数据的结构数据提供了对这些化合物在包括材料科学和药理学在内的各个领域的潜在应用的见解 (Akremi, Beji, & Baklouti, 2011).

抗菌活性包括与 5-[(2,5-二氯苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇 相似的结构在内的几种 1,2,4-三唑衍生物已被合成并测试了它们的抗菌特性。这些研究对于寻找对抗耐药细菌和真菌的新型抗菌剂至关重要 (Bektaş et al., 2007).

化学修饰和相互作用研究该化合物及其相关结构已进行各种化学修饰,包括烷基化、氨基(羟基)甲基化和氰乙基化。这些研究对于了解这些化合物的化学行为和探索它们在不同科学领域中的潜在应用至关重要 (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

作用机制

Target of Action

Compounds with similar structures, such as phenoxy herbicides, are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

While the specific mode of action for this compound is not directly available, we can infer from related compounds. Phenoxy herbicides, which share structural similarities with our compound, function by mimicking the auxin growth hormone indoleacetic acid (IAA). When these herbicides are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may interfere with the normal functioning of the auxin pathway, leading to uncontrolled growth and eventual death of the plant .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may cause uncontrolled growth in broad-leaf plants, leading to their death .

Action Environment

Factors such as temperature, ph, and soil composition are known to affect the action of similar compounds .

属性

IUPAC Name |

3-[(2,5-dichlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3OS/c1-2-16-10(14-15-11(16)18)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENZYAFNKVDYPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)

![Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1326559.png)